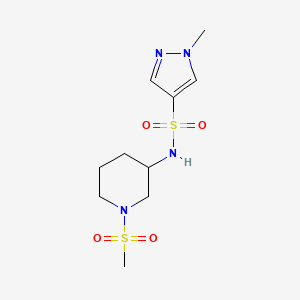
1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a group of compounds that have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. MS-275 is a potent HDAC inhibitor that has been extensively studied for its potential use in cancer therapy.
作用機序
1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the repression of gene expression, which is a hallmark of cancer cells. By inhibiting HDAC activity, 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide promotes the acetylation of histone proteins, which leads to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects
In addition to its anticancer effects, 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide is its potent and selective inhibitory activity against HDAC enzymes. This makes it a valuable tool for studying the role of HDAC enzymes in various biological processes. However, one of the limitations of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide is its relatively low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the study of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide. One area of research is the development of new HDAC inhibitors that are more potent and selective than 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide. Another area of research is the identification of biomarkers that can predict the response to 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide in cancer patients. Finally, the potential use of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide in combination with other anticancer agents is an area of active research.
合成法
The synthesis of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide involves several steps, including the reaction of 3-methylsulfonyl-1-propene with piperidine, followed by the reaction of the resulting compound with 4-chloropyrazole. The final step involves the reaction of the resulting compound with sulfamide to form 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide.
科学的研究の応用
1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in various preclinical models. 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide has also been shown to have synergistic effects with other anticancer agents, such as cisplatin and gemcitabine.
特性
IUPAC Name |
1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4S2/c1-13-8-10(6-11-13)20(17,18)12-9-4-3-5-14(7-9)19(2,15)16/h6,8-9,12H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJZORQQZJDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methylpyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7530736.png)
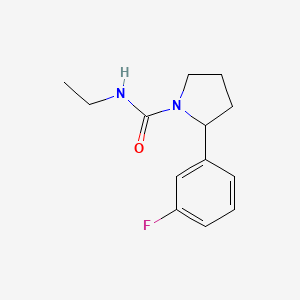
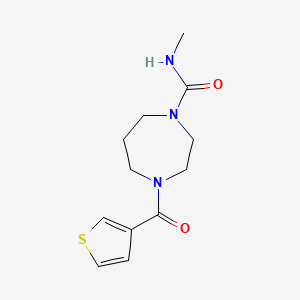
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B7530753.png)

![5-chloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7530784.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)
![1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)
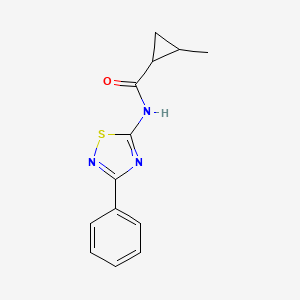

![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)
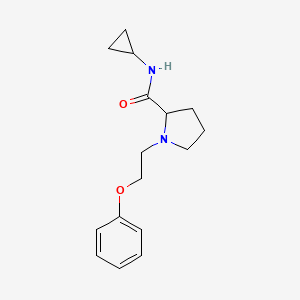
![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)